Starch, pregelatinized

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pregelatinized starch is a modified form of starch that has undergone a thermal and mechanical process to rupture and gelatinize the starch granules . This results in a product with cold-water solubility and thickening properties . It is commonly used in various industries, such as food, pharmaceutical, paper, and textiles .

Synthesis Analysis

Pregelatinized starch is produced by subjecting native starch to heat and moisture, causing the granules to swell and then burst . This results in the formation of a viscous paste, which is then dried and ground into a fine powder . There are several methods for producing pregelatinized starch, including drum drying and extrusion cooking .

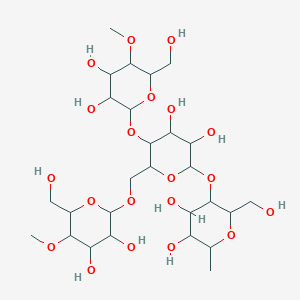

Molecular Structure Analysis

Starch is primarily derived from plant carbohydrates and is a renewable biopolymer that is found in various plant tissues . Natural starch consists of amylose and amylopectin , and it presents a complex semi-crystalline structure with a starch granule density of 1.5 g/mL . The molecular weight of amylopectin is significantly higher than that of amylose, with most samples containing between 15% and 30% of amylose .

Chemical Reactions Analysis

Chemical modification of starch is based on the chemical reactivity of the constituent glucose monomers which are polyhydroxyl and can undergo several reactions . Starch can undergo reactions such as hydrolysis, esterification, etherification and oxidation . These reactions give modified starches which can be used in baked foods, confectionaries, soups and salad dressings .

Physical And Chemical Properties Analysis

Pregelatinized starch has several properties that make it useful in various industries . Some of its properties include cold-water solubility, thickening and gelling ability, lack of birefringence, reduced molecular weight, reduced intrinsic viscosity, and high swelling power .

Applications De Recherche Scientifique

Instant Cold Water Solubility and Thickening/Gelling Capabilities

Pre-gelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities . PGS particles exhibit a complete lack of birefringence and generally retain very little original native granule structure .

Food and Beverage Products

PGS is used as a thickener and gelling agent in food and beverage products . It is widely used in food products to improve product quality . For example, it is used in low-fat salad dressings, high-solid fillings, bakery fillings, and dry mixes .

Pharmaceutical Tablets

In the pharmaceutical industry, PGS is used as a binder and filler in pharmaceutical tablets . It helps in the tablet disintegration process .

Papermaking

PGS is used as a coating and sizing agent in papermaking . It helps in improving the quality of the paper.

Modified Starches in Food Industry

Native starch is subjected to various forms of modification to improve its structural, mechanical, and thermal properties for wider applications in the food industry . The gelatinization properties of modified starch can be applied for the improvement of food products such as ready-to-eat, easily heated or frozen food, or food products with longer shelf life .

Mécanisme D'action

Target of Action

Pregelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The primary targets of PGS are the starch granules themselves. The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities .

Mode of Action

PGS, sometimes called “instant” starches, can be dissolved in water at temperatures below gelatinization of the native starches . This is achieved by rupturing all or part of the granules in the presence of water and subsequently drying . The process results in a product that swells in cold water .

Biochemical Pathways

Starch is composed of amylopectin, a highly branched glucan, and amylose, an essentially linear glucan . The ratio of amylose and amylopectin in starch differs based on their botanical source .

Pharmacokinetics

Its solubility in cold water improves its bioavailability in the sense that it can be easily incorporated into various food and pharmaceutical products .

Result of Action

The result of the action of PGS is the production of a starch product that has improved flow and compression characteristics, allowing its use in various applications . It can be easily dispersed in cold water due to its properties, i.e., solubility and good adhesion in cold water . It is widely used in food products, animal products, pharmaceutical products, and other products to improve product quality .

Action Environment

The action of PGS is influenced by environmental factors such as temperature and humidity. The process of pregelatinization involves heating and mechanical shearing, and the resulting product is stable under a variety of conditions . .

Orientations Futures

Recent progress in understanding starch gelatinization, an important property determining food quality, has led to the development of kinetics modeling for understanding starch gelatinization under both limited and excessive water content . The presence of salts, sugars, protein, lipids and non-starch polysaccharides can affect starch gelatinization through various mechanisms . All these new insights and future directions in terms of better understanding starch gelatinization property were summarized .

Propriétés

IUPAC Name |

5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJISHJVIRFPGGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amylum | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)